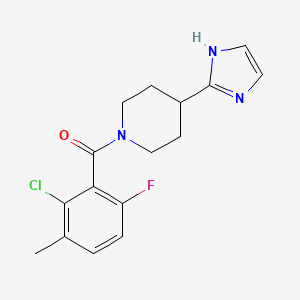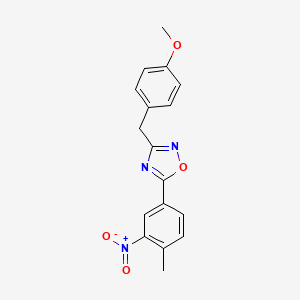![molecular formula C18H26N4O3S B5578970 N-{(3S*,4R*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578970.png)
N-{(3S*,4R*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to be a complex organic molecule with potential relevance in various chemical and biological contexts. Its name suggests a structure that includes a benzimidazole moiety, an isopropyl group, a pyrrolidinyl segment, and a methanesulfonamide functional group. This combination of features implies potential for activity in fields such as medicinal chemistry or material science, albeit specific applications or activities are not detailed within the scope of this summary.
Synthesis Analysis
Synthesis of complex organic molecules like "N-{(3S*,4R*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide" likely involves multi-step organic synthesis routes. Rossi et al. (2014) discuss the synthesis of multiply arylated heteroarenes, which are crucial components in various bioactive derivatives, including possibly complex structures akin to the one . Their review emphasizes the use of palladium-catalyzed direct C–H arylation, a method that could be pertinent for constructing the benzimidazole portion of the molecule (Rossi et al., 2014).
Molecular Structure Analysis
The molecular structure of such a compound would be defined by its stereochemistry, as indicated by the (3S*,4R*) configuration, and its functional groups. These features dictate the molecule's reactivity and interactions with biological systems or materials. Detailed analysis typically involves computational methods or X-ray crystallography to determine the precise arrangement of atoms and the spatial configuration, although specific studies on this molecule were not identified.
Chemical Reactions and Properties
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the methanesulfonamide group is known for its stability and resistance to hydrolysis, which might confer specific properties on the molecule in terms of bioavailability or reactivity. A review by Kondo (1981) on the mutagenicity of similar compounds underscores the potential biological reactivity of methanesulfonate derivatives, though the focus was more on their genetic effects rather than chemical properties (Kondo, 1981).
科学的研究の応用
Molecular and Supramolecular Structures
Research has been conducted on the molecular and supramolecular structures of related compounds, such as N-[2-(pyridin-2-yl)ethyl]methanesulfonamide derivatives. These studies reveal insights into the torsion angles and hydrogen bonding patterns that contribute to the stability and reactivity of these molecules. For instance, the presence of an N-H...N hydrogen bond between the sulfonamide of one molecule and the pyridine N atom of a neighbor indicates a propensity for forming stable, hydrogen-bonded dimers or layers in the solid state (Jacobs et al., 2013).
Bioorganic Chemistry
In bioorganic chemistry, sulfonamide derivatives have been synthesized and evaluated for their ability to inhibit enzymes such as HMG-CoA reductase, showcasing their potential as cholesterol biosynthesis inhibitors. These compounds demonstrate significant potency in inhibiting cholesterol synthesis, highlighting their relevance in the development of new therapeutic agents (Watanabe et al., 1997).
Organometallic Chemistry
In organometallic chemistry, research has explored the synthesis of complexes bearing pyridinesulfonamide ligands. These studies have led to the development of precatalysts for transfer hydrogenation reactions, demonstrating the utility of these complexes in catalytic processes under mild, air-free conditions. Such findings are crucial for advancing sustainable and efficient synthetic methodologies (Ruff et al., 2016).
特性
IUPAC Name |
N-[(3S,4R)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3S/c1-12(2)13-10-22(11-16(13)21-26(3,24)25)18(23)9-8-17-19-14-6-4-5-7-15(14)20-17/h4-7,12-13,16,21H,8-11H2,1-3H3,(H,19,20)/t13-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUXEAPRZFLATC-XJKSGUPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NS(=O)(=O)C)C(=O)CCC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C(=O)CCC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(3S*,4R*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5578899.png)
![(4aS*,7aR*)-1-(3-isoxazolylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5578918.png)



![2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5578940.png)

![N-(3-chloro-4-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5578952.png)



![N'-[(5-nitro-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5578974.png)
![3-isobutyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5578980.png)
![2-(1H-benzimidazol-2-yl)-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5578985.png)